molecular formula C15H15ClN2O3 B12115631 6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one

6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one

Cat. No.: B12115631
M. Wt: 306.74 g/mol
InChI Key: XGJDGJRDFYJIDA-UHFFFAOYSA-N
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Description

6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chlorochromone and 4-methylpiperazine.

    Formation of Intermediate: The 6-chlorochromone is reacted with 4-methylpiperazine under controlled conditions to form an intermediate compound.

    Carbonylation: The intermediate is then subjected to carbonylation reactions to introduce the carbonyl group, resulting in the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Halogen substitution reactions can occur at the chloro position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of chromone oxides.

    Reduction: Formation of chromanol derivatives.

    Substitution: Formation of substituted chromenones.

Scientific Research Applications

6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-(4-methylpiperazin-1-yl)pyrazine: Shares structural similarities but differs in the core chromenone structure.

    N-(2-chloro-6-methylphenyl)-8-[(3S)-3-methylpiperazin-1-yl]imidazo[1,5-a]quinoxalin-4-amine: Another compound with a piperazine moiety but different core structure.

Uniqueness

6-chloro-2-[(4-methylpiperazin-1-yl)carbonyl]-4H-chromen-4-one is unique due to its specific chromenone core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H15ClN2O3

Molecular Weight

306.74 g/mol

IUPAC Name

6-chloro-2-(4-methylpiperazine-1-carbonyl)chromen-4-one

InChI

InChI=1S/C15H15ClN2O3/c1-17-4-6-18(7-5-17)15(20)14-9-12(19)11-8-10(16)2-3-13(11)21-14/h2-3,8-9H,4-7H2,1H3

InChI Key

XGJDGJRDFYJIDA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl

solubility

>46 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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